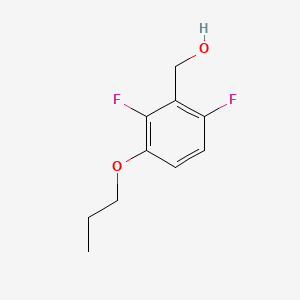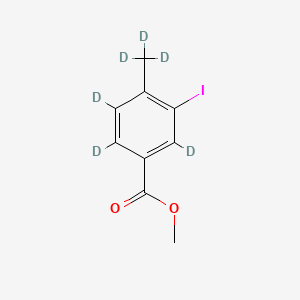
(2-Bromo-4-ethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-ethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenylmethanol derivative, characterized by the presence of a bromine atom at the second position and an ethyl group at the fourth position on the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-ethylphenyl)methanol can be achieved through several methods. One common approach involves the bromination of 4-ethylphenylmethanol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to enhance yield and selectivity. The use of automated reactors and precise control of reaction parameters, such as temperature and bromine addition rate, can significantly improve the efficiency of the production process .
化学反応の分析
Types of Reactions
(2-Bromo-4-ethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions
Major Products Formed
Oxidation: Formation of 2-bromo-4-ethylbenzaldehyde or 2-bromo-4-ethylbenzoic acid.
Reduction: Formation of 4-ethylphenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used
科学的研究の応用
(2-Bromo-4-ethylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Bromo-4-ethylphenyl)methanol depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to undergo oxidation, reduction, and substitution reactions .
類似化合物との比較
Similar Compounds
(2-Bromo-4-methylphenyl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Bromo-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of an ethyl group.
(2-Bromo-4-ethylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group
Uniqueness
(2-Bromo-4-ethylphenyl)methanol is unique due to the presence of both a bromine atom and an ethyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for selective functionalization and modification, making it a valuable compound in synthetic chemistry .
特性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
(2-bromo-4-ethylphenyl)methanol |
InChI |
InChI=1S/C9H11BrO/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5,11H,2,6H2,1H3 |
InChIキー |
ZAKHCPUXJFLIOG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-([1,1'-biphenyl]-4-ylmethyl)-1H-indole-2-carbaldehyde](/img/structure/B14029438.png)


![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)




![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)




